![molecular formula C18H28N2O2S B14623770 Octyl 4-[(dimethylcarbamothioyl)amino]benzoate CAS No. 54767-10-1](/img/structure/B14623770.png)
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-[(dimethylcarbamothioyl)amino]benzoate typically involves the esterification of 4-[(dimethylcarbamothioyl)amino]benzoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-[(dimethylcarbamothioyl)amino]benzoic acid and octanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate has several applications in scientific research:
Cosmetics: Used as a UV filter in sunscreens due to its ability to absorb ultraviolet radiation.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed to release active pharmaceutical ingredients.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Industry: Used in the formulation of various industrial products, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Octyl 4-[(dimethylcarbamothioyl)amino]benzoate involves its ability to absorb ultraviolet radiation, making it an effective UV filter. The compound absorbs UV radiation and dissipates the energy as heat, preventing damage to the skin. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active components that can interact with molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl methoxycinnamate: Another UV filter used in sunscreens.
Octyl salicylate: Used in sunscreens for its UV-absorbing properties.
Benzophenone-3: A UV filter with a different chemical structure but similar function.
Uniqueness
Octyl 4-[(dimethylcarbamothioyl)amino]benzoate is unique due to its specific ester linkage and the presence of the dimethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to other UV filters. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Propriétés
Numéro CAS |
54767-10-1 |
|---|---|
Formule moléculaire |
C18H28N2O2S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
octyl 4-(dimethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C18H28N2O2S/c1-4-5-6-7-8-9-14-22-17(21)15-10-12-16(13-11-15)19-18(23)20(2)3/h10-13H,4-9,14H2,1-3H3,(H,19,23) |
Clé InChI |
JZUGFLGIEXRKFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
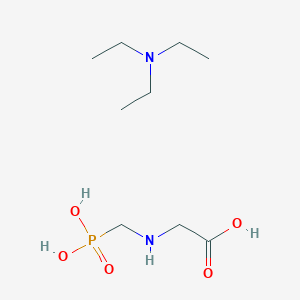
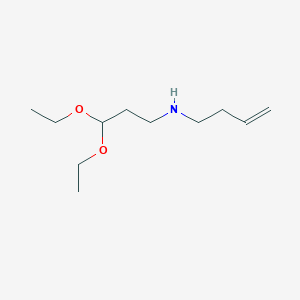
![N-[(2-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14623695.png)
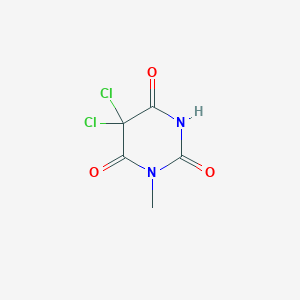


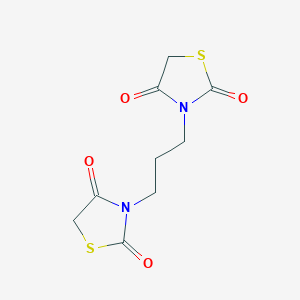

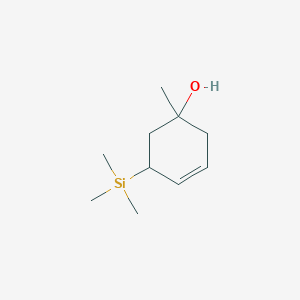
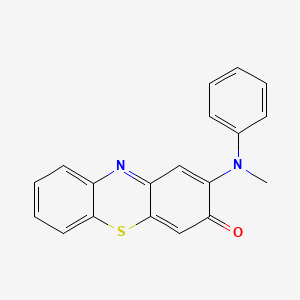

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
